N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide
Overview
Description
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H12N2O2S and a molecular weight of 284.33 g/mol . This compound belongs to the class of benzothiazoles, which are known for their significant biological and pharmaceutical activities . Benzothiazoles are sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring .
Mechanism of Action
Target of Action
N-(4-Methoxy-2-benzothiazolyl)benzamide, also known as N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of essential biochemical processes in bacteria, leading to their death .
Biochemical Pathways
Given the targets it inhibits, it can be inferred that it affects a wide range of biochemical pathways, including dna replication, protein synthesis, and various metabolic pathways .
Result of Action
The result of the action of N-(4-Methoxy-2-benzothiazolyl)benzamide is the inhibition of essential biochemical processes in bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial agents.
Preparation Methods
The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. For example, the reaction of 2-aminothiophenol with benzaldehyde in a methanol-water mixed solvent at room temperature for 1 hour can yield benzothiazole derivatives efficiently .
Chemical Reactions Analysis
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium chloride (NH4Cl) and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2-aminobenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole can yield N-(2-benzothiazolyl)cyanoacetamides .
Scientific Research Applications
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are known for their anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective activities . These compounds are also used as enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Comparison with Similar Compounds
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as N-(2-benzothiazolyl)cyanoacetamides and N-(6-methoxy-2-benzothiazolyl)cyanoacetamides . These compounds share similar structural features but may differ in their biological activities and applications. For instance, this compound may exhibit unique anti-cancer or anti-inflammatory properties compared to other benzothiazole derivatives .
Biological Activity
N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes key functional groups that contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Structural Features :
- Benzamide core
- Methoxy group at the para position
- Benzothiazole moiety
This structural composition is crucial for its biological activity, as it allows for interactions with various biological targets.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Interaction with Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and antimicrobial activity. Its binding affinity to these enzymes may disrupt normal cellular processes, leading to cytotoxic effects against cancer cells and pathogenic organisms.
- DNA Binding : Studies suggest that the compound may interact with DNA, potentially leading to alterations in gene expression or induction of apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary investigations have highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular integrity or function .
Anticancer Activity
This compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.0 |
HCT116 | 7.5 |
HEK293 | 12.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against breast and colon cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC, µM) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Enterococcus faecalis | 8 |
These results suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of benzothiazole compounds, including this compound. Notably:
- Synthesis Techniques : The synthesis typically involves multi-step reactions with careful control over conditions such as temperature and solvent choice to optimize yield and purity.
- Biological Evaluations : Various derivatives have been tested for their antiproliferative and antimicrobial activities, with modifications in substituents leading to changes in potency. For example, derivatives with additional hydroxyl groups showed enhanced activity against specific cancer cell lines .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBCPDBLXXFMOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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